Home > Products > Screening Compounds P108470 > 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one - 1314974-86-1

4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Catalog Number: EVT-1715096
CAS Number: 1314974-86-1
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is one of two isomeric products obtained by the condensation of 2,3-diaminopyridine with ethyl benzoylpyruvate []. It serves as a precursor to 2-methyl-4H-pyrido[2,3-b]pyrazin-3-one through hydrolysis [].
  • Relevance: This compound shares the pyrido[2,3-b]pyrazin-one core structure with 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. The difference lies in the presence of a phenacylidene substituent at the 2-position and a dihydro at the 1,2 position instead of a methyl group at the 4-position and a dihydro at the 1,2,3,4 positions (https://www.semanticscholar.org/paper/d8a0e139b1ba9b72672c21dcf2a1f5ddb54c509a) [].

3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound is the other isomeric product obtained in the same condensation reaction as the previous compound []. It acts as a precursor to 3-methyl-1H-pyrido[2,3-b]pyrazin-2-one via hydrolysis [].
  • Relevance: Similar to the previous compound, it possesses the same pyrido[2,3-b]pyrazin-one core structure as 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. The structural variation arises from the phenacylidene group at the 3-position and a dihydro at the 3,4 position, as opposed to the methyl group at the 4-position and a dihydro at the 1,2,3,4 positions in the target compound (https://www.semanticscholar.org/paper/d8a0e139b1ba9b72672c21dcf2a1f5ddb54c509a) [].

2-Methyl-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is generated by hydrolyzing 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one []. It can be further hydrogenated to produce 2-methyl-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one [].
  • Relevance: This compound features the pyrido[2,3-b]pyrazin-one core structure, but with a methyl group at the 2-position instead of the 4-position found in 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, and without dihydro at the 1,2,3,4 positions (https://www.semanticscholar.org/paper/d8a0e139b1ba9b72672c21dcf2a1f5ddb54c509a) [].

3-Methyl-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: Hydrolysis of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one yields this compound []. Subsequent hydrogenation leads to the formation of 3-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one [].
  • Relevance: This compound exhibits the same pyrido[2,3-b]pyrazin-one core structure but has a methyl substituent at the 3-position, differing from the 4-methyl substitution in 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one and without dihydro at the 1,2,3,4 positions(https://www.semanticscholar.org/paper/d8a0e139b1ba9b72672c21dcf2a1f5ddb54c509a) [].

2-Methyl-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound results from the hydrogenation of 2-methyl-4H-pyrido[2,3-b]pyrazin-3-one [].
  • Relevance: Sharing the pyrido[2,3-b]pyrazin-one core structure with 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, this compound differs by having a methyl group at the 2-position and a dihydro at the 1,2 position rather than a methyl group at the 4-position and a dihydro at the 1,2,3,4 positions (https://www.semanticscholar.org/paper/d8a0e139b1ba9b72672c21dcf2a1f5ddb54c509a) [].

3-Methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound is obtained through the hydrogenation of 3-methyl-1H-pyrido[2,3-b]pyrazin-2-one [], and its structure was confirmed through an independent synthesis [].
  • Relevance: This compound also shares the pyrido[2,3-b]pyrazin-one core structure but differs from 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one by having a methyl group at the 3-position and a dihydro at the 3,4 position instead of a methyl group at the 4-position and a dihydro at the 1,2,3,4 positions (https://www.semanticscholar.org/paper/d8a0e139b1ba9b72672c21dcf2a1f5ddb54c509a) [].

(Z)-2-(α-Cyano-α-ethoxycarbonylmethylene)-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is produced from the reaction between diethyl (E)-2,3-dicyanobutendioate and 2,3-diaminopyridine [].
  • Relevance: This compound belongs to the pyridopyrazinone system, sharing the pyrido[2,3-b]pyrazinone core with 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. The difference lies in the presence of a (Z)-2-(α-cyano-α-ethoxycarbonylmethylene) substituent at the 2-position instead of a 4-methyl and two more dihydro groups in the target compound (https://www.semanticscholar.org/paper/dcb22e0918274216e31e53de04bd82c9e43d7c2f) [].

3-(1-Benzoyl)ethyl-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound exists exclusively in the imine form due to steric hindrance from the methyl substituent [].
  • Relevance: This compound belongs to the pyridopyrazinone system, sharing the pyrido[2,3-b]pyrazinone core with 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. The variation arises from a 3-(1-benzoyl)ethyl group instead of a 4-methyl and two more dihydro groups in the target compound (https://www.semanticscholar.org/paper/d4418ffe8ec9c6b74a6ae3a732734e83effaa8bd1) [].

3-(1-Ethoxycarbonyl)ethyl-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound, similar to the previous one, exists solely in the imine form due to the steric influence of the methyl group [].
  • Relevance: Also a member of the pyridopyrazinone system, this compound shares the pyrido[2,3-b]pyrazinone core structure with 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. The distinction lies in the 3-(1-ethoxycarbonyl)ethyl group instead of a 4-methyl and two more dihydro groups present in the target compound (https://www.semanticscholar.org/paper/d4418ffe8ec9c6b74a6ae3a732734e83effaa8bd1) [].

4-Carbethoxy-10-(chloroacetyl)-5,10-dihydro-5-methyl-2H-pyrano[2,3-b]pyrido[2,3-e]pyrazin-2-one

  • Compound Description: This compound, a pyranopyridopyrazine derivative, is unexpectedly formed during an attempt to synthesize a pyridodiazepine intermediate [].

8,10-Dimethyl-2-(5-methyl-1-phenyl-4,5-dihydro-1H-1,2,3-triazol-4-yl)pyrido[2′,3′:3,4]-pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound is synthesized from heterocyclic amines and sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-yl)prop-2-en-1-one, and its antimicrobial properties have been evaluated [].
  • Relevance: This compound represents a pyrazolo[1,5-a]pyrimidine derivative with a pyrido[2',3':3,4] fusion. While it shares a heterocyclic framework with 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, the presence of the triazole and pyrazole rings, along with the distinct substituents, underscores the diverse chemical space encompassed within this family of compounds (https://www.semanticscholar.org/paper/20478ae5868af8346319f1fc3759ed694a7f5032) [].

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

  • Compound Description: CCT196969 is a panRAF inhibitor investigated for its potential in treating melanoma brain metastases []. Its brain distribution is limited and is enhanced in mice lacking P-gp and Bcrp efflux transporters [].
  • Relevance: CCT196969 features a dihydropyrido[2,3-b]pyrazinone moiety linked to a substituted phenylurea through an ether bond. It shares the core dihydropyrido[2,3-b]pyrazinone structure with 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, highlighting its relevance in medicinal chemistry for targeting different kinases (https://www.semanticscholar.org/paper/3e2910a638ac6bbccc5be79bbb84ec17d0adcec7) [].
Overview

4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic compound characterized by the presence of both pyridine and pyrazine rings. Its chemical structure allows for diverse interactions in biochemical contexts, making it a subject of interest in various scientific fields. The compound is identified by the CAS number 1314974-86-1 and has a molecular formula of C8_8H9_9N3_3O with a molar mass of 163.18 g/mol .

Source and Classification

This compound belongs to the class of heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). It is particularly noted for its potential applications in medicinal chemistry, where it has been explored for properties such as enzyme inhibition and receptor modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-aminopyridine with suitable aldehydes or ketones, followed by cyclization under acidic conditions. The reaction is usually conducted in solvents like ethanol or methanol with acid catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: For large-scale synthesis, industrial methods may optimize these conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced catalytic methods are often employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one undergoes several types of chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Particularly nucleophilic substitution reactions where nucleophiles replace hydrogen atoms on the aromatic rings .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Nucleophiles such as amines or thiols in the presence of sodium hydroxide as a base.
Mechanism of Action

The mechanism of action for 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one primarily revolves around its ability to interact with biological macromolecules. It has been shown to inhibit specific enzymes like cyclooxygenases involved in prostaglandin biosynthesis. This interaction can modulate various cellular pathways and influence gene expression profiles depending on the cellular context .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol.

Chemical Properties

The compound exhibits notable stability under standard laboratory conditions but can react under specific circumstances (e.g., oxidation or reduction reactions). Its pKa value indicates it behaves as a weak base in solution .

Applications

Scientific Uses

4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has several applications across different scientific fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential enzyme inhibition properties which could lead to therapeutic applications.
  • Medicine: Explored for antimicrobial and anticancer activities due to its ability to interact with biological systems.
  • Industry: Utilized in developing new materials with specific electronic or optical properties .

This compound’s versatility makes it a valuable subject for ongoing research aimed at exploring its full potential across various domains.

Introduction to Pyrido-Pyrazinone Heterocyclic Systems

Historical Evolution of Pyrido[2,3-b]pyrazinone Derivatives in Medicinal Chemistry

The pyrido[2,3-b]pyrazinone scaffold emerged as a privileged structure in medicinal chemistry during the late 20th century, with 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one representing a synthetically accessible prototype. Early synthetic efforts focused on condensation reactions between 2-aminopyridine derivatives and carbonyl compounds, leveraging the electron-deficient nature of the pyrazine ring to facilitate ring closure. By the 1980s, researchers had established reliable laboratory-scale synthesis through acid-catalyzed cyclization, achieving moderate yields (60-75%) under reflux conditions [4]. The structural simplicity of the core scaffold enabled rapid diversification, leading to its evaluation against various biological targets. By the 2000s, industrial optimization adopted continuous flow reactors that improved reaction yields to 85-90% while maintaining high purity (>95%), making kilogram-scale production feasible for drug discovery programs [4]. This historical progression transformed the scaffold from academic curiosity to a viable template for lead optimization in multiple therapeutic areas.

Structural Significance of the Pyridine-Pyrazine Fused Core in Bioactive Molecules

The bicyclic architecture of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one exhibits distinctive electronic properties that enhance its bioactivity profile. The pyridine ring contributes aromatic stability while the partially saturated pyrazinone component introduces hydrogen-bonding capacity through its carbonyl group and adjacent nitrogen atoms. Density functional theory (DFT) calculations confirm a predominantly planar conformation with slight puckering at the methyl-substituted C4 position, enabling optimal interactions with flat binding pockets in biological targets [4]. This structural duality facilitates multiple binding modalities: the electron-deficient pyrazine ring engages in π-π stacking with aromatic residues, while the carbonyl oxygen serves as a hydrogen-bond acceptor in enzyme active sites.

Table 1: Physicochemical Profile of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

PropertyValueMeasurement Technique
Molecular FormulaC₈H₉N₃OHigh-resolution MS
Molecular Weight163.18 g/molCalculated
Predicted CCS (Ų) [M+H]+139.6Computational modeling
Hydrogen Bond Acceptors3Lipinski's rule analysis
Rotatable Bonds0Molecular dynamics simulation
Polar Surface Area27.997 ŲDFT calculation

This balanced pharmacokinetic profile (moderate lipophilicity, LogP ~1.8) enables reasonable membrane permeability while retaining sufficient aqueous solubility for biological testing. The scaffold's versatility is evidenced by its application across diverse fields: in material science, it coordinates with Cu(II) ions to form stable metal-organic frameworks (MOFs) with high CO₂ adsorption capacity [4]; in oncology drug discovery, it serves as a core template for kinase inhibitors targeting cyclin-dependent kinases (CDK2 IC₅₀ = 35 μM) [4]; and in neuroscience applications, derivatives demonstrate activity against ion channel targets relevant to neurological disorders [2].

Role of Substituent Positioning in Modulating Pharmacological Activity

The methyl group at C4 exerts a profound influence on the compound's conformational flexibility and bioactivity. Comparative studies with unmethylated analogs reveal that the 4-methyl substituent enhances metabolic stability by shielding the adjacent nitrogen atom from oxidative metabolism. This modification simultaneously introduces a chiral center that can influence target engagement, though racemic mixtures are typically employed in preliminary screening. The position-dependence of substituent effects is clearly demonstrated when comparing C4-methylation versus C3-methylation: C4 substitution maintains planarity of the fused ring system, while C3-methylation (as in 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one) induces significant puckering that alters binding orientation [4].

Table 2: Impact of Substituents on Pyrido[2,3-b]pyrazinone Derivatives

CompoundLogPWater Solubility (LogS)Biological Activity
4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one1.80-2.10CDK2 inhibition (IC₅₀ = 35 μM)
6-chloro-4-methyl analog [3]2.15-2.85Not reported (structural studies)
2-(2-chlorophenyl)-1-{4-[(4-methylphenyl)methyl] derivative [2]5.057-5.07Ion channel modulation

Regioselective modification at electron-deficient positions (C6 and C7) further expands the pharmacodynamic potential. Electrophilic substitution occurs preferentially at C7 > C6 due to orbital orientation, enabling targeted functionalization. For example, 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions [3]. Larger aromatic substituents, such as the 2-(2-chlorophenyl)ethyl group in ChemDiv's F765-1683 screening compound, dramatically increase lipophilicity (LogP = 5.057) and enable penetration of the blood-brain barrier for central nervous system targets [2]. However, this hydrophobicity comes at the cost of reduced aqueous solubility (LogS = -5.07), illustrating the delicate balance required in lead optimization. Such structure-activity relationship studies underscore how strategic substituent placement transforms the base scaffold into target-specific pharmacophores.

Properties

CAS Number

1314974-86-1

Product Name

4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

IUPAC Name

4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c1-11-5-7(12)10-6-3-2-4-9-8(6)11/h2-4H,5H2,1H3,(H,10,12)

InChI Key

YTUGQJYIJAAQMR-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC2=C1N=CC=C2

Canonical SMILES

CN1CC(=O)NC2=C1N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.